Cas no 2088975-64-6 (8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

8-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound featuring a triazolopyridine core substituted with bromo and trifluoromethyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The bromo substituent enhances reactivity for further functionalization, while the electron-withdrawing trifluoromethyl group improves metabolic stability and lipophilicity. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents. Its high purity and well-defined synthetic pathway ensure reproducibility in research applications. The combination of these features makes it a versatile building block for drug discovery and development.
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure
2088975-64-6 structure
Product Name:8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
CAS No:2088975-64-6
MF:C7H4BrF3N4
MW:281.032670021057
MDL:MFCD31642609
CID:4636113
PubChem ID:126674310
Update Time:2025-05-24

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine(WXFC0506)
    • 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
    • HRCKNYWKHBWFJH-UHFFFAOYSA-N
    • 2088975-64-6
    • AKOS037647015
    • SCHEMBL18615118
    • AS-71964
    • W16540
    • MDL: MFCD31642609
    • Inchi: 1S/C7H4BrF3N4/c8-3-1-2-4(7(9,10)11)15-5(3)13-6(12)14-15/h1-2H,(H2,12,14)
    • InChI Key: HRCKNYWKHBWFJH-UHFFFAOYSA-N
    • SMILES: C12=NC(N)=NN1C(C(F)(F)F)=CC=C2Br

Computed Properties

  • Exact Mass: 279.95714g/mol
  • Monoisotopic Mass: 279.95714g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 56.2Ų

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D774333-100mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
100mg
$335 2024-06-06
eNovation Chemicals LLC
D774333-250mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
250mg
$650 2024-06-06
Aaron
AR01DJGV-100mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
100mg
$301.00 2023-12-14
Aaron
AR01DJGV-250mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
250mg
$595.00 2023-12-14
1PlusChem
1P01DJ8J-100mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
100mg
$278.00 2023-12-19
1PlusChem
1P01DJ8J-250mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95%
250mg
$551.00 2023-12-19
A2B Chem LLC
AX10275-1mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95
1mg
$73.00 2024-04-20
A2B Chem LLC
AX10275-2mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95
2mg
$86.00 2024-04-20
A2B Chem LLC
AX10275-3mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95
3mg
$105.00 2024-04-20
A2B Chem LLC
AX10275-5mg
8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
2088975-64-6 95
5mg
$118.00 2024-04-20

Additional information on 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Research Briefing on 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6)

8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6) is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the [1,2,4]triazolo[1,5-a]pyridine class, which is known for its diverse pharmacological activities. Recent studies have explored its potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.

The structural features of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine, including the bromo and trifluoromethyl substituents, contribute to its unique reactivity and binding affinity. These moieties are often leveraged in medicinal chemistry to enhance metabolic stability and improve target engagement. Recent research has focused on optimizing synthetic routes for this compound, as well as evaluating its biological activity in various disease models, such as cancer and inflammatory disorders.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine serves as a versatile scaffold for the development of selective kinase inhibitors. The compound exhibited promising inhibitory activity against a panel of kinases implicated in oncogenic signaling pathways. Molecular docking studies further revealed its potential to interact with key residues in the ATP-binding pocket of target kinases, suggesting its utility in structure-based drug design.

Another recent investigation, highlighted in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in modulating protein-protein interactions (PPIs). The study reported that derivatives of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine could disrupt critical PPIs involved in disease progression, offering a new avenue for therapeutic intervention. These findings underscore the compound's potential as a multifunctional tool in chemical biology.

From a synthetic perspective, advancements in the preparation of 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been reported in Organic Process Research & Development. Researchers have developed scalable and efficient protocols that minimize the use of hazardous reagents, aligning with green chemistry principles. These improvements are critical for facilitating the compound's transition from laboratory-scale synthesis to industrial production.

In conclusion, 8-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS: 2088975-64-6) represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structural attributes, coupled with its demonstrated biological activities, position it as a valuable asset in the development of next-generation therapeutics. Ongoing research is expected to uncover additional applications and optimize its pharmacological profile for clinical translation.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent